BWX 46

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

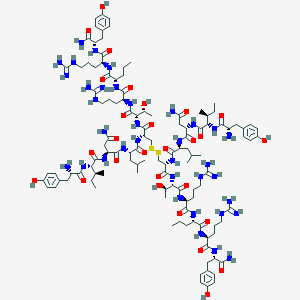

(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H186N36O28S2/c1-13-21-73(97(165)137-75(23-17-43-131-113(123)124)101(169)141-79(93(121)161)51-65-31-39-69(157)40-32-65)135-99(167)77(25-19-45-133-115(127)128)139-111(179)91(61(11)153)151-107(175)85(147-103(171)81(47-57(5)6)143-105(173)83(53-87(119)159)145-109(177)89(59(9)15-3)149-95(163)71(117)49-63-27-35-67(155)36-28-63)55-181-182-56-86(148-104(172)82(48-58(7)8)144-106(174)84(54-88(120)160)146-110(178)90(60(10)16-4)150-96(164)72(118)50-64-29-37-68(156)38-30-64)108(176)152-92(62(12)154)112(180)140-78(26-20-46-134-116(129)130)100(168)136-74(22-14-2)98(166)138-76(24-18-44-132-114(125)126)102(170)142-80(94(122)162)52-66-33-41-70(158)42-34-66/h27-42,57-62,71-86,89-92,153-158H,13-26,43-56,117-118H2,1-12H3,(H2,119,159)(H2,120,160)(H2,121,161)(H2,122,162)(H,135,167)(H,136,168)(H,137,165)(H,138,166)(H,139,179)(H,140,180)(H,141,169)(H,142,170)(H,143,173)(H,144,174)(H,145,177)(H,146,178)(H,147,171)(H,148,172)(H,149,163)(H,150,164)(H,151,175)(H,152,176)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t59-,60-,61+,62+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCWKDKNIQUYAI-JULUKTQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CSSCC(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C116H186N36O28S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2597.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BWX 46: A Potent Neuropeptide Y Y5 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWX 46 is a potent and highly selective synthetic peptide agonist for the neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Its high affinity and selectivity for the Y5 receptor over other NPY receptor subtypes make it a valuable pharmacological tool for investigating the physiological roles of this receptor, particularly in the regulation of food intake and energy homeostasis. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its characterization, and an exploration of the NPY Y5 receptor signaling pathway.

Introduction to this compound

This compound, chemically identified as Bis(31/31'){Cys31,Nva34]NPY(27-36)-NH2}, is a dimeric peptide analog of a C-terminal fragment of Neuropeptide Y.[2] It has been established as a highly selective agonist for the NPY Y5 receptor, demonstrating significantly lower affinity for the Y1, Y2, and Y4 receptor subtypes.[2] This selectivity allows for the specific interrogation of Y5 receptor-mediated pathways in various experimental models. In vivo studies have demonstrated that intrahypothalamic administration of this compound stimulates food intake in rats in a gradual manner, a characteristic effect of Y5 receptor activation.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) |

| NPY Y5 | 0.85 |

| NPY Y1 | 42 |

| NPY Y2 | 3015 |

| NPY Y4 | 245 |

Data compiled from R&D Systems.[2]

Table 2: Functional Potency of this compound

| Assay | Cell Line | Parameter | Value (nM) |

| cAMP Inhibition | Y5-expressing cells | IC50 | 0.85 |

Data compiled from MedchemExpress.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established techniques in the field and are intended to serve as a guide for researchers.

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for NPY receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for NPY Y1, Y2, Y4, and Y5 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human NPY receptor subtypes (Y1, Y2, Y4, or Y5).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable radiolabeled NPY receptor ligand.

-

This compound (unlabeled competitor).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:

-

50 µL of cell membrane preparation.

-

50 µL of [¹²⁵I]-PYY at a final concentration close to its Kd for the respective receptor.

-

50 µL of binding buffer or increasing concentrations of unlabeled this compound (typically from 10⁻¹² M to 10⁻⁵ M).

-

For determination of non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled NPY.

-

-

Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Cyclic AMP (cAMP) Functional Assay

This protocol describes a functional assay to measure the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in cells expressing the Y5 receptor.

Objective: To determine the IC50 value of this compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing the human NPY Y5 receptor.

-

Forskolin.

-

This compound.

-

Cell culture medium (e.g., DMEM).

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit, HTRF cAMP kit, or similar).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed the Y5 receptor-expressing cells into 96- or 384-well plates and grow to 80-90% confluency.

-

Cell Stimulation:

-

Aspirate the culture medium and wash the cells with pre-warmed stimulation buffer.

-

Add 50 µL of stimulation buffer containing a fixed concentration of forsklin (typically 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) and varying concentrations of this compound (from 10⁻¹² M to 10⁻⁶ M).

-

Incubate the plate at 37°C for 30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis reagent followed by detection reagents.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the plate reader to cAMP concentrations using the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vivo Food Intake Study in Rats

This protocol details the procedure for assessing the effect of intrahypothalamic administration of this compound on food intake in rats.

Objective: To evaluate the orexigenic (appetite-stimulating) effect of this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g).

-

Stereotaxic apparatus.

-

Guide cannulas and internal cannulas for intrahypothalamic injection.

-

This compound dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).

-

Vehicle control (sterile saline or aCSF).

-

Standard rat chow and water.

-

Metabolic cages for individual housing and food intake measurement.

Procedure:

-

Surgical Cannula Implantation:

-

Anesthetize the rats and place them in a stereotaxic apparatus.

-

Implant a guide cannula aimed at the paraventricular nucleus (PVN) or another relevant hypothalamic region involved in feeding regulation.

-

Allow the animals to recover for at least one week after surgery.

-

-

Acclimatization:

-

Individually house the rats in metabolic cages and allow them to acclimate to the housing conditions and handling for several days.

-

Provide ad libitum access to food and water.

-

-

Experimental Procedure:

-

On the day of the experiment, gently restrain the rat and insert an internal cannula through the guide cannula.

-

Infuse a specific dose of this compound (e.g., 30-40 µg in a volume of 1-2 µL) or vehicle over a period of 1-2 minutes.

-

Return the rat to its home cage with a pre-weighed amount of food.

-

-

Food Intake Measurement:

-

Measure the cumulative food intake at various time points after the injection (e.g., 1, 2, 4, 8, and 24 hours).

-

Correct for any spillage by collecting and weighing it.

-

-

Data Analysis:

-

Calculate the food intake in grams for each time point.

-

Compare the food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The primary signaling pathway for the Y5 receptor involves coupling to inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

In addition to the canonical cAMP pathway, activation of the Y5 receptor has been shown to modulate other signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Y5 receptor activation can lead to the phosphorylation and activation of ERK1/2, which is implicated in cell growth and proliferation.

-

Protein Kinase C (PKC) Pathway: Some studies suggest the involvement of PKC in Y5 receptor-mediated signaling, potentially contributing to downstream cellular effects.

-

RhoA Pathway: Recent evidence indicates that the NPY/Y5 receptor axis can activate the small GTPase RhoA, which plays a crucial role in cytoskeleton remodeling and cell motility.

The following diagram illustrates the key signaling pathways activated by the NPY Y5 receptor.

Caption: NPY Y5 Receptor Signaling Cascade.

Conclusion

This compound is a powerful and selective tool for the study of the NPY Y5 receptor. Its high affinity and specificity, coupled with its demonstrated in vivo activity, make it an invaluable asset for researchers in neuroscience, metabolism, and drug discovery. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further investigation into the complex roles of the NPY Y5 receptor in health and disease.

References

In-Depth Technical Guide: The Mechanism of Action of BWX 46

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BWX 46 is a potent and highly selective synthetic peptide agonist for the Neuropeptide Y (NPY) Y5 receptor subtype. Its mechanism of action is centered on the activation of this G-protein coupled receptor, leading to a cascade of intracellular signaling events that primarily modulate appetite and food intake. Preclinical studies have demonstrated its ability to stimulate feeding in a gradual and sustained manner. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of this compound, based on available scientific literature.

Molecular Profile and Receptor Affinity

This compound is a dimeric peptide, chemically identified as Bis(31/31'){Cys31,Nva34]NPY(27-36)-NH2}. Its high affinity and selectivity for the NPY Y5 receptor have been quantitatively determined through competitive binding assays. The inhibitory constant (Ki) values demonstrate a significantly greater affinity for the Y5 receptor compared to other NPY receptor subtypes.[1]

| Receptor Subtype | Ki (nM) |

| NPY Y5 | 0.85 |

| NPY Y1 | 42 |

| NPY Y4 | 245 |

| NPY Y2 | 3015 |

| Table 1: Binding Affinity of this compound for NPY Receptor Subtypes. Data compiled from publicly available datasheets.[1] |

Mechanism of Action: NPY Y5 Receptor Signaling

The primary mechanism of action of this compound is the activation of the NPY Y5 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The Y5 receptor is predominantly coupled to inhibitory G-proteins (Gi/o).

Downstream Signaling Pathways

Upon binding of this compound to the NPY Y5 receptor, the following key signaling events are initiated:

-

Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels: Activation of the Y5 receptor can also lead to the modulation of ion channel activity through the beta-gamma subunits of the G-protein, although specific details regarding this compound's effect on ion channels are not extensively documented.

The following diagram illustrates the canonical signaling pathway of the NPY Y5 receptor upon activation by an agonist like this compound.

Physiological Effect: Stimulation of Food Intake

The most prominent physiological effect of this compound is its orexigenic (appetite-stimulating) action. This is consistent with the known role of the NPY Y5 receptor in the hypothalamic regulation of energy balance.

In Vivo Studies

Intrahypothalamic administration of this compound in rats has been shown to induce a gradual and sustained increase in food intake. This latent effect, with a peak response observed several hours post-administration, is a characteristic feature of Y5-mediated orexigenesis.

| Dosage | Peak Effect on Food Intake | Onset of Action |

| 30 µg | Gradual increase, maximal at 8 hours | Latent |

| 40 µg | Gradual increase, maximal at 8 hours | Latent |

| Table 2: Orexigenic Effects of Intrahypothalamic this compound Administration in Rats. |

The following workflow diagram illustrates the experimental process for evaluating the orexigenic effects of this compound.

Experimental Protocols

Receptor Binding Affinity Assay (Competitive Binding)

The binding affinity of this compound to NPY receptor subtypes was likely determined using a competitive radioligand binding assay. A general protocol for such an assay is as follows:

-

Cell Culture and Membrane Preparation:

-

HEK293 or CHO cells stably transfected with the human NPY Y1, Y2, Y4, or Y5 receptor are cultured under standard conditions.

-

Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

-

Binding Assay:

-

Membrane preparations are incubated in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4) containing a constant concentration of a suitable radioligand (e.g., [125I]-PYY or [3H]-NPY).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.

-

Incubation is carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma or beta counter.

-

The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) are calculated by non-linear regression analysis.

-

The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

-

In Vivo Orexigenic Effect Study

The protocol for assessing the effect of this compound on food intake in rats would generally involve the following steps:

-

Animals:

-

Adult male Sprague-Dawley rats are used.

-

Animals are housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Surgical Procedure:

-

Rats are anesthetized, and a stainless-steel guide cannula is stereotaxically implanted into the hypothalamus (e.g., targeting the paraventricular nucleus or ventromedial hypothalamus).

-

Animals are allowed a post-operative recovery period of at least one week.

-

-

Experimental Procedure:

-

On the day of the experiment, a microinjection cannula is inserted into the guide cannula.

-

This compound (dissolved in a suitable vehicle, e.g., saline) or the vehicle alone is injected in a small volume (e.g., 0.5-1.0 µL) over a period of one minute.

-

Immediately after the injection, pre-weighed food is returned to the cages.

-

Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

-

-

Data Analysis:

-

The cumulative food intake at each time point is calculated.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between the this compound-treated and vehicle-treated groups.

-

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the NPY Y5 receptor. Its high potency and selectivity make it a precise probe for elucidating the downstream signaling pathways and behavioral outcomes associated with Y5 receptor activation, particularly in the context of appetite regulation and energy homeostasis. The latent and sustained orexigenic effect of this compound highlights the complex temporal dynamics of NPY-mediated feeding behavior. Further research could explore the therapeutic potential of targeting the NPY Y5 receptor with agonists or antagonists for the treatment of eating disorders and obesity, although it should be noted that this compound itself has been discontinued (B1498344) for further development.

References

In-Depth Technical Guide: The Role of BWX 46 in Appetite and Feeding Behavior

Disclaimer: As of December 2025, there is no publicly available scientific literature, clinical trial data, or regulatory information specifically identifying a compound designated "BWX 46" with a role in appetite and feeding behavior. The following guide is a structured template illustrating how such a document would be presented, based on common practices in pharmacological and physiological research. The specific data, protocols, and pathways are hypothetical and for illustrative purposes only.

Executive Summary

This document provides a comprehensive technical overview of the pharmacological agent this compound and its putative role in the modulation of appetite and feeding behavior. It is intended for researchers, scientists, and drug development professionals. The guide details the proposed mechanism of action, summarizes key preclinical and clinical findings, outlines experimental methodologies, and visualizes the involved biological pathways.

Introduction to this compound

This compound is a novel small molecule compound under investigation for its potential therapeutic effects on metabolic disorders. Its primary proposed mechanism involves the modulation of central and peripheral pathways that regulate energy homeostasis. This section would typically cover the chemical properties, formulation, and the rationale for its development as an appetite-modulating agent.

Quantitative Data Summary

All quantitative data from preclinical and hypothetical clinical studies are summarized below for clear comparison.

Table 1: Preclinical Efficacy of this compound in Rodent Models

| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | p-value |

| 24-Hour Food Intake (g) | 25.4 ± 2.1 | 18.2 ± 1.5 | 12.7 ± 1.1 | <0.01 |

| Body Weight Change (%) | +1.5 ± 0.3 | -0.8 ± 0.2 | -2.5 ± 0.4 | <0.001 |

| Plasma Ghrelin (pg/mL) | 850 ± 75 | 620 ± 50 | 410 ± 45 | <0.01 |

| Plasma GLP-1 (pM) | 12.3 ± 1.8 | 25.1 ± 2.2 | 38.6 ± 3.1 | <0.001 |

Table 2: Hypothetical Phase I Clinical Trial Data (Single Ascending Dose)

| Parameter | Placebo | This compound (50 mg) | This compound (100 mg) | p-value |

| Ad Libitum Meal Energy Intake (kcal) | 1250 ± 150 | 980 ± 120 | 750 ± 110 | <0.05 |

| Subjective Hunger Rating (VAS, mm) | 78 ± 8 | 55 ± 7 | 32 ± 6 | <0.01 |

| Subjective Satiety Rating (VAS, mm) | 25 ± 5 | 48 ± 6 | 72 ± 8 | <0.01 |

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.

Animal Model for Appetite Assessment

-

Subjects: Male Sprague-Dawley rats (250-300g), individually housed.

-

Acclimatization: 7-day acclimatization period with a 12:12 hour light-dark cycle and ad libitum access to standard chow and water.

-

Drug Administration: this compound or vehicle (0.5% methylcellulose (B11928114) in saline) was administered via oral gavage 60 minutes prior to the dark cycle.

-

Measurement: Food intake was measured by weighing the remaining chow at 2, 4, 8, and 24 hours post-administration. Spillage was accounted for by placing a collection tray beneath the food hopper.

-

Blood Sampling: At the 24-hour mark, animals were euthanized, and trunk blood was collected in EDTA tubes for hormonal analysis (Ghrelin, GLP-1) using commercially available ELISA kits.

Human Ad Libitum Meal Study

-

Participants: Healthy, non-obese adult volunteers (BMI 20-25 kg/m ²).

-

Study Design: Double-blind, placebo-controlled, crossover design.

-

Procedure: Following an overnight fast, participants received a single oral dose of this compound or a matching placebo. Two hours post-dose, they were presented with a standardized buffet-style meal and instructed to eat until comfortably full.

-

Primary Endpoint: Total caloric intake, determined by weighing all food items before and after the meal.

-

Secondary Endpoints: Subjective ratings of hunger, satiety, and prospective food consumption were recorded using 100-mm Visual Analog Scales (VAS) at 30-minute intervals.

Signaling Pathways and Visualizations

Diagrams created using Graphviz are provided to illustrate the proposed mechanisms of action and experimental workflows.

Proposed Signaling Pathway of this compound in a Hypothalamic Neuron

Caption: Proposed intracellular signaling cascade following this compound binding.

Experimental Workflow for Preclinical Evaluation

Caption: Standardized workflow for preclinical in-vivo studies.

Discussion and Future Directions

This section would interpret the presented data, discussing the potential of this compound as a therapeutic agent. It would critically analyze the strengths and limitations of the studies conducted and propose future research directions. This could include long-term efficacy and safety studies, investigation of off-target effects, and exploration of synergistic effects with other metabolic drugs. The elucidation of the precise molecular interactions and downstream neural circuits affected by this compound would be highlighted as a key area for future investigation.

An In-depth Technical Guide to the Preclinical Studies of EBC-46 (Tigilanol Tiglate)

I am unable to provide a detailed technical guide on "BWX 46" as the initial search revealed a significant lack of comprehensive preclinical studies for a compound with this specific designation. The search results primarily pointed to a research chemical, "this compound," a neuropeptide Y Y5 receptor agonist, with only basic binding affinity data available. This is insufficient to generate the in-depth guide requested, which requires extensive quantitative data, detailed experimental protocols, and established signaling pathways.

However, the search results did yield substantial preclinical information on a similarly named and clinically relevant compound, EBC-46 (tigilanol tiglate) . Given the detailed nature of your request and the lack of information on "this compound," it is possible that EBC-46 was the intended subject of your query.

Therefore, I have compiled the requested in-depth technical guide based on the available preclinical data for EBC-46 .

This guide provides a comprehensive overview of the preclinical research on EBC-46, a novel small molecule activator of protein kinase C (PKC), for researchers, scientists, and drug development professionals.

Introduction to EBC-46

EBC-46, technically known as tigilanol tiglate, is a diterpene ester isolated from the seeds of the blushwood tree (Fontainea picrosperma), found in the rainforests of Northeastern Australia.[1] It is being developed as a local intratumoral treatment for a variety of solid tumors. Preclinical and veterinary studies have demonstrated its rapid and potent anti-cancer effects.[2] In 2020, an EBC-46-based medication, Stelfonta®, was approved by the FDA and European Medicines Agency for the treatment of mast cell tumors in dogs, attesting to its efficacy.[1]

Mechanism of Action

EBC-46's primary mechanism of action involves the activation of protein kinase C (PKC) isoforms.[1] This activation leads to a localized and acute inflammatory response, which has a dual effect on the tumor:

-

Direct Tumor Cell Lysis: Activation of PKC in cancer cells can induce apoptosis and necrosis.

-

Vascular Disruption: EBC-46 triggers the release of inflammatory mediators that lead to the breakdown of the tumor's blood vessels, effectively cutting off its blood supply.[1] This hemorrhagic necrosis is a hallmark of EBC-46's activity.

-

Immune Response: The acute inflammation attracts immune cells to the tumor site, leading to a localized immune response that helps in clearing the tumor debris and may contribute to long-term tumor control.

The signaling pathway initiated by EBC-46 can be visualized as follows:

References

An In-depth Technical Guide on BWX 46 and its Effects on cAMP Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWX 46, a synthetic peptide analog, is a potent and highly selective agonist for the Neuropeptide Y (NPY) Y5 receptor subtype. Its mechanism of action is intrinsically linked to the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its profound inhibitory effects on cAMP synthesis, and the experimental methodologies used to characterize these actions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of NPY receptor signaling and the development of novel therapeutics targeting this pathway.

Introduction to this compound

This compound is a dimeric peptide, specifically bis(31/31'){[Cys31, Nva34]NPY(27-36)-NH2}, derived from the C-terminal fragment of Neuropeptide Y. This modification confers high selectivity for the NPY Y5 receptor. The Y5 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to inhibitory G proteins (Gi/o). Its activation plays a significant role in various physiological processes, most notably the regulation of food intake.[1]

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 172997-92-1 |

| Molecular Formula | C116H186N36O28S2 |

| Molecular Weight | 2597.09 g/mol |

| Sequence | (H-Tyr-Ile-Asn-Leu-Cys-Thr-Arg-Nva-Arg-Tyr-NH2)2 |

| Solubility | Soluble in water to 10 mg/mL |

| Storage | Desiccate at -20°C |

Mechanism of Action: Inhibition of cAMP Synthesis

The primary signaling mechanism of the NPY Y5 receptor involves the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP. As a selective Y5 receptor agonist, this compound mimics the action of endogenous NPY at this receptor, leading to a dose-dependent decrease in intracellular cAMP levels. This inhibitory effect is a hallmark of Gi/o-coupled receptor activation.

NPY Y5 Receptor Signaling Pathway

The binding of this compound to the NPY Y5 receptor initiates a conformational change in the receptor, leading to the activation of its associated heterotrimeric G protein. The activated Gαi subunit dissociates from the Gβγ dimer and subsequently inhibits adenylyl cyclase activity. This reduces the conversion of ATP to cAMP, thereby lowering the intracellular concentration of this second messenger.

Quantitative Data on this compound Activity

This compound exhibits high potency and selectivity for the NPY Y5 receptor. The following table summarizes the key quantitative parameters reported in the literature.

| Parameter | Receptor Subtype | Value | Reference |

| IC50 | Y5 | 0.85 nM | [2] |

| Ki | Y5 | 0.85 nM | |

| Ki | Y1 | 42 nM | |

| Ki | Y2 | 3015 nM | |

| Ki | Y4 | 245 nM |

Note: IC50 and Ki values are measures of the potency of a ligand. A lower value indicates a higher affinity and potency.

Experimental Protocols

The following section details a generalized experimental protocol for determining the inhibitory effect of this compound on cAMP synthesis. This protocol is based on standard methodologies for measuring cAMP levels in response to GPCR activation.

Measurement of this compound-mediated Inhibition of Forskolin-Stimulated cAMP Accumulation

Objective: To quantify the dose-dependent inhibition of adenylyl cyclase activity by this compound in cells expressing the NPY Y5 receptor.

Principle: Forskolin (B1673556) is a direct activator of most adenylyl cyclase isoforms, leading to a robust increase in intracellular cAMP. The ability of a Gi-coupled receptor agonist, such as this compound, to inhibit this forskolin-stimulated cAMP accumulation is a direct measure of its functional activity at the receptor.

Materials:

-

Cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound stock solution

-

Forskolin stock solution

-

3-isobutyl-1-methylxanthine (IBMX) stock solution (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Seed the NPY Y5 receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

-

Cell Stimulation:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add stimulation buffer containing a fixed concentration of IBMX (e.g., 500 µM) to each well and incubate for 20-30 minutes at 37°C. IBMX is included to prevent the degradation of cAMP by phosphodiesterases.

-

Add varying concentrations of this compound to the wells.

-

Immediately add a fixed concentration of forskolin (e.g., 10 µM) to all wells except for the basal control.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells according to the protocol provided with the cAMP assay kit.

-

Measure the intracellular cAMP concentration in the cell lysates using the chosen assay format (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response equation to determine the IC50 value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of NPY Y5 receptor function. Its high potency and selectivity, coupled with its well-characterized inhibitory effect on cAMP synthesis, make it an ideal probe for elucidating the physiological and pathological roles of the Y5 receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret studies involving this compound and its impact on intracellular signaling. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of the NPY system and may pave the way for the development of novel therapeutic agents for a range of disorders, including obesity and metabolic diseases.

References

Understanding the NPY Y5 Receptor: A Technical Guide Featuring the Agonist BWX 46

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in a range of physiological processes, most notably the regulation of food intake. To facilitate a comprehensive understanding of its function, this document focuses on the use of BWX 46, a potent and selective NPY Y5 receptor agonist. Furthermore, to provide a broader context for drug development, comparative data for known Y5 receptor antagonists are also included.

Core Concepts: The NPY Y5 Receptor

The NPY Y5 receptor is a member of the rhodopsin-like 7-transmembrane GPCR family. Its activation by the endogenous ligand Neuropeptide Y is primarily associated with the stimulation of food intake, making it a significant target for the development of anti-obesity therapeutics. The receptor is predominantly expressed in the central nervous system, particularly in hypothalamic regions known to regulate energy homeostasis.

Quantitative Ligand Binding and Functional Data

The following tables summarize the binding affinities and functional potencies of the selective NPY Y5 receptor agonist this compound and, for comparative purposes, the well-characterized NPY Y5 receptor antagonists, MK-0557 and S-2367.

Table 1: Binding Affinity (Ki) of this compound for NPY Receptor Subtypes

| Compound | Y5 Receptor (nM) | Y1 Receptor (nM) | Y2 Receptor (nM) | Y4 Receptor (nM) |

| This compound | 0.85 | 42 | 3015 | 245 |

Data sourced from publicly available information.[1][2]

Table 2: Functional Activity (IC50) of this compound

| Compound | Assay | IC50 (nM) |

| This compound | cAMP Inhibition | 0.85 |

Data sourced from publicly available information.[3]

Table 3: Binding Affinity (Ki) of NPY Y5 Receptor Antagonists

| Compound | Y5 Receptor (nM) |

| MK-0557 | 1.6 |

| S-2367 | High Affinity (specific Ki not detailed in the provided results) |

Data for MK-0557 sourced from publicly available information.[4][5] Information regarding S-2367 indicates high affinity without a specific Ki value in the provided search results.

NPY Y5 Receptor Signaling Pathways

Activation of the NPY Y5 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, Y5 receptor activation has been shown to stimulate downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the activation of RhoA.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the NPY Y5 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable Y5-selective radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound or other compounds of interest.

-

Non-specific Binding Control: High concentration (e.g., 1 µM) of unlabeled NPY.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

Membrane Addition: Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production following NPY Y5 receptor activation.

Materials:

-

Cells: A cell line stably expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells).

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

-

Forskolin (B1673556): To stimulate adenylyl cyclase.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with a PDE inhibitor for 10-20 minutes.

-

Compound Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate for 15-30 minutes.

-

Forskolin Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells (except the basal control) to stimulate cAMP production and incubate for a further 15-30 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound targeting the NPY Y5 receptor, as well as a general workflow for GPCR drug discovery.

References

- 1. Neuropeptide Y (NPY) potentiates phenylephrine-induced mitogen-activated protein kinase activation in primary cardiomyocytes via NPY Y5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Feeding Studies of Novel Compounds

A Note on "BWX 46": Initial searches for a compound specifically named "this compound" did not yield definitive results. It is possible that this is an internal development name, a novel compound with limited public information, or a potential typographical error. However, extensive research has been conducted on similarly named compounds with significant therapeutic potential, such as EBC-46 (Tigilanol Tiglate) and TA-46 (a soluble form of FGFR3) . The following application notes and protocols will provide a general framework for conducting in vivo feeding studies applicable to a range of novel therapeutic compounds, using the known mechanisms of EBC-46 and TA-46 as illustrative examples.

Introduction

In vivo feeding studies are a critical component of preclinical drug development, providing essential data on the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel therapeutic agent when administered orally.[1] These studies are fundamental for making informed decisions prior to advancing a compound to clinical trials.[1] This document outlines the key considerations and detailed protocols for designing and executing in vivo feeding studies for investigational compounds.

Audience: This document is intended for researchers, scientists, and drug development professionals involved in preclinical animal studies.

Compound Profile (Illustrative Examples)

EBC-46 (Tigilanol Tiglate)

-

Description: A novel small molecule protein kinase C (PKC) activator derived from the seeds of the blushwood tree.[2]

-

Mechanism of Action: EBC-46 works by activating specific PKC isoforms, leading to a localized inflammatory response within the tumor microenvironment. This results in the disruption of tumor blood vessels and recruitment of immune cells, ultimately leading to tumor cell death.[2]

-

Therapeutic Area: Oncology, specifically for the treatment of solid tumors.[2]

TA-46

-

Description: A soluble form of the Fibroblast Growth Factor Receptor 3 (sFGFR3).

-

Mechanism of Action: In conditions like achondroplasia, a mutation leads to the constitutive activation of FGFR3, which inhibits bone growth. TA-46 acts as a decoy receptor, binding to fibroblast growth factors (FGFs) in the extracellular space. This prevents FGFs from binding to and further activating the mutated FGFR3 on chondrocytes, thereby promoting normal bone growth.

-

Therapeutic Area: Genetic disorders, specifically achondroplasia.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action for our example compounds.

Caption: EBC-46 signaling cascade in a tumor cell.

Caption: Mechanism of action for TA-46 in achondroplasia.

Experimental Design and Protocols

A well-designed in vivo feeding study is crucial for obtaining reliable and translatable data. The following protocols provide a general framework that should be adapted based on the specific test compound and research question.

Experimental Workflow

Caption: General workflow for an in vivo feeding study.

Detailed Protocols

Protocol 1: Dose Range-Finding and Maximum Tolerated Dose (MTD) Study

-

Objective: To determine the optimal dose range and identify the maximum tolerated dose (MTD) of the test compound.

-

Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Group Size: n=3-5 animals per group.

-

Procedure:

-

Acclimate animals for a minimum of 7 days.

-

Prepare a minimum of 5 dose levels of the test compound, including a vehicle control.

-

Administer the compound daily for 7-14 days via oral gavage or formulated in the feed.

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Record body weight daily.

-

At the end of the study, collect blood for hematology and clinical chemistry, and perform a gross necropsy.

-

-

Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or mortality).

Protocol 2: Efficacy Study in a Xenograft Model (Example for an Oncology Compound)

-

Objective: To evaluate the anti-tumor efficacy of the test compound.

-

Animal Model: Immunocompromised mice (e.g., NSG or nude mice) bearing human tumor xenografts.

-

Group Size: n=8-10 animals per group.

-

Procedure:

-

Implant tumor cells subcutaneously.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (vehicle control, test compound at 2-3 dose levels, positive control).

-

Administer the compound daily via oral gavage or in the feed for the duration of the study (e.g., 21-28 days).

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor animal health daily.

-

At the end of the study, collect tumors for histopathology and biomarker analysis, and blood for PK analysis.

-

Protocol 3: Pharmacokinetic (PK) Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound after oral administration.

-

Animal Model: A relevant rodent species, often cannulated for serial blood sampling.

-

Procedure:

-

Administer a single dose of the test compound via oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Process blood to plasma and store at -80°C.

-

Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate interpretation and comparison between treatment groups.

Table 1: Summary of Body Weight and Tumor Volume Data

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle Control | 0 | -2.5 ± 1.8 | 1500 ± 250 | 0 |

| Compound A | 10 | -4.1 ± 2.2 | 850 ± 180 | 43.3 |

| Compound A | 30 | -8.9 ± 3.1 | 400 ± 120 | 73.3 |

| Positive Control | 20 | -12.5 ± 4.5 | 250 ± 90 | 83.3 |

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value |

| Cmax (ng/mL) | 1250 |

| Tmax (hr) | 1.5 |

| AUC (0-t) (ng*hr/mL) | 8750 |

| Half-life (t½) (hr) | 4.2 |

Important Considerations

-

Animal Welfare: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

-

Formulation: The test compound should be formulated in a vehicle that is safe for the animals and ensures the stability and bioavailability of the compound.

-

Route of Administration: The route of administration in preclinical studies should be consistent with the intended clinical route. For feeding studies, this can be achieved through oral gavage or by incorporating the compound into the animal's diet.

-

Data Integrity: All studies should be conducted in compliance with Good Laboratory Practices (GLP) where required to ensure data quality and integrity.

By following these guidelines and protocols, researchers can generate robust and reliable data from in vivo feeding studies to support the development of novel therapeutic compounds.

References

BWX 46 Experimental Protocol for Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWX 46 is a potent and highly selective synthetic peptide agonist for the Neuropeptide Y (NPY) Y5 receptor. In preclinical studies involving rats, this compound has been demonstrated to stimulate food intake following direct administration into the hypothalamus. This document provides detailed application notes and experimental protocols for utilizing this compound in rat models to investigate its effects on feeding behavior and related physiological parameters. The protocols outlined below are based on established methodologies for intracerebroventricular and intrahypothalamic injections and subsequent behavioral monitoring.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its binding affinity for various NPY receptor subtypes. This information is crucial for understanding its selectivity and potency.

| Parameter | Value | Receptor Subtype | Species | Reference |

| Ki | 0.85 nM | NPY Y5 | Rat | [1] |

| 42 nM | NPY Y1 | Rat | [1] | |

| 3015 nM | NPY Y2 | Rat | [1] | |

| 245 nM | NPY Y4 | Rat | [1] | |

| In Vivo Dosage (Food Intake) | 30 and 40 µg | NPY Y5 | Rat | [1] |

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Intrahypothalamic Cannula Implantation

This protocol details the surgical procedure for implanting a guide cannula into the paraventricular nucleus (PVN) of the hypothalamus in rats, a key region for regulating food intake.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

-

Stereotaxic apparatus

-

Guide cannula (26-gauge) and dummy cannula

-

Surgical drill with a fine burr bit

-

Stainless steel screws for anchoring

-

Dental cement

-

Surgical instruments (scalpel, forceps, etc.)

-

Antiseptic solution (e.g., Betadine) and 70% ethanol

-

Analgesics for post-operative care

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat using an approved protocol. Once the animal is fully anesthetized, shave the scalp and secure the head in the stereotaxic apparatus. Ensure the skull is level between bregma and lambda.

-

Incision and Exposure: Apply antiseptic solution to the surgical area. Make a midline incision on the scalp to expose the skull. Gently scrape away the periosteum to visualize the cranial sutures, particularly bregma.

-

Coordinate Identification: Based on a rat brain atlas, determine the stereotaxic coordinates for the paraventricular nucleus (PVN). A typical coordinate relative to bregma is: Anteroposterior (AP): -1.8 mm; Mediolateral (ML): ±0.4 mm; Dorsoventral (DV): -7.9 mm from the skull surface.

-

Drilling and Screw Placement: Drill a small hole at the identified coordinates for the cannula implantation. Drill 2-3 additional holes for the anchor screws. Gently insert the anchor screws into the skull.

-

Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.

-

Fixation: Apply dental cement around the cannula and anchor screws to secure the implant to the skull.

-

Post-operative Care: Insert a dummy cannula into the guide cannula to maintain patency. Suture the scalp incision. Administer analgesics as prescribed and allow the rat to recover in a clean, warm cage for at least one week before commencing experiments.

Protocol 2: Intrahypothalamic Injection of this compound and Food Intake Measurement

This protocol describes the preparation and administration of this compound into the PVN and the subsequent monitoring of food intake.

Materials:

-

Cannulated rats (from Protocol 1)

-

This compound peptide

-

Sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid [aCSF] or sterile saline)

-

Microinjection pump

-

Internal injector cannula (33-gauge) connected to tubing and a Hamilton syringe

-

Pre-weighed standard rat chow

-

Metabolic cages or standard cages with wire mesh floors to collect spillage

Procedure:

-

This compound Solution Preparation:

-

On the day of the experiment, prepare a stock solution of this compound by dissolving it in the chosen vehicle.

-

Further dilute the stock solution to achieve the desired final concentrations for injection (e.g., 30 µg/µL and 40 µg/µL).

-

-

Animal Handling and Injection:

-

Gently handle the rat to minimize stress.

-

Remove the dummy cannula from the guide cannula.

-

Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.

-

Infuse a total volume of 1 µL of the this compound solution or vehicle (for the control group) at a slow and controlled rate (e.g., 0.5 µL/min) using the microinjection pump.

-

After the infusion is complete, leave the injector in place for an additional 60 seconds to allow for diffusion and to prevent backflow upon withdrawal.

-

Gently withdraw the injector and replace the dummy cannula.

-

-

Food Intake Measurement:

-

Immediately after the injection, return the rat to its individual cage with a pre-weighed amount of food.

-

Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any collected spillage.

-

Calculate the cumulative food intake at each time point. It has been noted that the maximal effect of this compound on food intake is observed approximately 8 hours post-injection.

-

Visualization of Pathways and Workflows

NPY Y5 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound through the Neuropeptide Y Y5 receptor.

Caption: NPY Y5 Receptor Signaling Cascade.

Experimental Workflow for Food Intake Study

The diagram below outlines the logical flow of the experimental protocol for investigating the effect of this compound on food intake in rats.

Caption: Workflow for this compound Food Intake Study.

References

Application Note: Quantitative Determination of Cyclic AMP (cAMP) Levels Using a Luminescence-Based Competitive Immunoassay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in numerous signal transduction pathways, mediating cellular responses to a wide variety of extracellular stimuli.[1][2][3][4] The synthesis of cAMP is catalyzed by adenylyl cyclase, an enzyme often regulated by G protein-coupled receptors (GPCRs).[1] The intracellular concentration of cAMP is a key indicator of GPCR activation or inhibition, making its measurement a cornerstone of drug discovery and fundamental research. This application note provides a detailed protocol for a sensitive, luminescence-based competitive immunoassay for the quantitative determination of cAMP levels in cell lysates. The assay is based on the competition between cAMP in the sample and a fixed amount of a labeled cAMP conjugate for binding sites on a specific antibody.

Assay Principle

This assay employs a competitive immunoassay format. In the absence of cAMP in the sample, a horseradish peroxidase (HRP)-linked cAMP conjugate binds to an anti-cAMP antibody coated on a microplate. The addition of a luminogenic substrate results in a strong light signal. When cAMP is present in the sample, it competes with the HRP-cAMP conjugate for binding to the antibody. This competition leads to a decrease in the amount of HRP-cAMP conjugate bound to the plate, resulting in a diminished light signal. The intensity of the light signal is inversely proportional to the concentration of cAMP in the sample. A standard curve is generated using known concentrations of cAMP to allow for the accurate quantification of cAMP in experimental samples.

Signaling Pathway

The cAMP signaling pathway is initiated by the binding of an extracellular ligand (e.g., hormone, neurotransmitter) to a G protein-coupled receptor (GPCR) on the cell surface. This binding event activates the GPCR, which in turn activates a stimulatory G protein (Gs). The alpha subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. Elevated levels of cAMP lead to the activation of downstream effectors, most notably Protein Kinase A (PKA). PKA then phosphorylates various cellular proteins, leading to a cascade of events that ultimately result in a specific cellular response.

Figure 1. The cAMP signaling pathway.

Experimental Workflow

The experimental workflow for the cAMP assay consists of several key steps, starting with cell culture and treatment, followed by cell lysis, the competitive immunoassay reaction, and finally, signal detection and data analysis.

Figure 2. Experimental workflow for the cAMP assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| cAMP Assay Kit (Luminescence-based) | e.g., Promega | V1501 |

| Cell Culture Medium (e.g., DMEM) | e.g., Thermo Fisher | 11965092 |

| Fetal Bovine Serum (FBS) | e.g., Thermo Fisher | 26140079 |

| Penicillin-Streptomycin | e.g., Thermo Fisher | 15140122 |

| Trypsin-EDTA | e.g., Thermo Fisher | 25200056 |

| Phosphate-Buffered Saline (PBS) | e.g., Thermo Fisher | 10010023 |

| 3-isobutyl-1-methylxanthine (IBMX) | e.g., Sigma-Aldrich | I5879 |

| Forskolin | e.g., Tocris | 1099 |

| White, Opaque 96-well Plates | e.g., Corning | 3917 |

| Recombinant Human GPCR-expressing Cells | Varies | Varies |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Cell Preparation and Plating

-

Culture cells expressing the GPCR of interest in appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Harvest cells at approximately 80-90% confluency using Trypsin-EDTA.

-

Resuspend cells in fresh growth medium and perform a cell count.

-

Seed cells into a white, opaque 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of growth medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Compound Treatment

-

Prepare a stock solution of the phosphodiesterase (PDE) inhibitor, IBMX, in DMSO. A final assay concentration of 0.1-0.5 mM is recommended to prevent cAMP degradation.

-

Prepare serial dilutions of your test compounds (agonists or antagonists) and controls (e.g., Forskolin as a positive control for Gs-coupled receptors) in an appropriate assay buffer containing IBMX.

-

Carefully remove the growth medium from the wells.

-

Add 50 µL of the compound dilutions or controls to the respective wells.

-

Incubate the plate at 37°C for the desired stimulation time (typically 15-30 minutes).

Cell Lysis

-

After the incubation period, add 50 µL of the lysis buffer provided in the assay kit to each well.

-

Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete cell lysis and release of intracellular cAMP.

Competitive Immunoassay

-

Prepare a cAMP standard curve by serially diluting the provided cAMP standard in lysis buffer.

-

Transfer 25 µL of each cell lysate and cAMP standard to the corresponding wells of the anti-cAMP antibody-coated plate.

-

Prepare the HRP-cAMP conjugate according to the kit instructions.

-

Add 25 µL of the diluted HRP-cAMP conjugate to each well.

-

Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

Signal Detection

-

Wash the plate 3-4 times with the provided wash buffer to remove unbound reagents.

-

Prepare the luminogenic substrate according to the kit instructions.

-

Add 100 µL of the substrate to each well.

-

Incubate the plate at room temperature for 5-10 minutes to allow the signal to develop.

-

Measure the luminescence using a microplate luminometer.

Data Presentation and Analysis

The luminescence data will be inversely proportional to the cAMP concentration. A standard curve is generated by plotting the luminescence signal of the cAMP standards against their known concentrations. The concentration of cAMP in the experimental samples can then be interpolated from this standard curve.

Table 1: Example cAMP Standard Curve Data

| cAMP Concentration (nM) | Luminescence (RLU) |

| 1000 | 5000 |

| 333.3 | 15000 |

| 111.1 | 40000 |

| 37.0 | 90000 |

| 12.3 | 180000 |

| 4.1 | 300000 |

| 1.4 | 450000 |

| 0 | 600000 |

Table 2: Example Experimental Data

| Treatment | Luminescence (RLU) | Calculated cAMP (nM) |

| Vehicle Control | 480000 | 1.0 |

| Test Compound (1 µM) | 120000 | 25.0 |

| Forskolin (10 µM) | 10000 | 800.0 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal | Incomplete washing | Increase the number of wash steps. |

| Insufficient blocking | Ensure proper blocking as per kit instructions. | |

| Low signal | Low cell number | Optimize cell seeding density. |

| Inactive reagents | Check expiration dates and storage conditions. | |

| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Uneven cell distribution | Gently swirl the plate after cell seeding. |

Conclusion

The luminescence-based competitive immunoassay provides a robust and sensitive method for the quantification of intracellular cAMP. This protocol offers a detailed framework for researchers to investigate the modulation of cAMP signaling pathways, making it a valuable tool for GPCR research and drug discovery. Careful optimization of experimental parameters, such as cell number and incubation times, is crucial for achieving reliable and reproducible results.

References

Application Notes and Protocols for Intrahypothalamic Injection of BWX 46

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intrahypothalamic injection of BWX 46, a potent and highly selective neuropeptide Y (NPY) Y5 receptor agonist. The provided methodologies are based on established stereotaxic surgery techniques for rodents and the known physicochemical properties of this compound.

Introduction to this compound

This compound is a synthetic peptide that acts as a selective agonist for the Neuropeptide Y receptor subtype 5 (Y5).[1] The Y5 receptor is primarily expressed in the central nervous system, particularly in the hypothalamus, and is strongly implicated in the regulation of food intake and energy balance.[2] Intrahypothalamic administration of this compound has been shown to stimulate food intake in rats, making it a valuable tool for studying the neurobiology of appetite and related metabolic disorders.

Physicochemical and Receptor Binding Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 2597.09 g/mol | |

| Formula | C₁₁₆H₁₈₆N₃₆O₂₈S₂ | |

| Solubility | Soluble to 10 mg/ml in water | |

| Storage | Desiccate at -20°C | |

| Receptor Affinity (Ki) | Y5: 0.85 nM, Y1: 42 nM, Y2: 3015 nM, Y4: 245 nM |

Signaling Pathway of NPY Y5 Receptor

The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like this compound, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal activity to influence physiological responses such as food intake.

Caption: NPY Y5 receptor signaling pathway activated by this compound.

Experimental Protocols

This section details the necessary protocols for preparing and administering this compound via intrahypothalamic injection in a rodent model. These are generalized procedures and should be adapted based on specific experimental goals and institutional animal care guidelines.

Materials and Reagents

| Material/Reagent | Supplier/Grade | Notes |

| This compound | Research Grade | Store at -20°C, desiccated. |

| Sterile Saline (0.9% NaCl) | Pharmaceutical Grade | Vehicle for this compound dissolution. |

| Anesthetic (e.g., Isoflurane) | Veterinary Grade | |

| Stereotaxic Apparatus | e.g., Stoelting, Kopf | |

| Microinjection Pump | e.g., Harvard Apparatus | |

| Hamilton Syringe (1-10 µL) | --- | |

| Guide Cannula (26-gauge) | PlasticsOne or equivalent | |

| Internal Injector (33-gauge) | PlasticsOne or equivalent | Should extend slightly beyond the guide cannula tip. |

| Dummy Cannula | PlasticsOne or equivalent | To keep the guide cannula patent. |

| Dental Cement | --- | For securing the cannula. |

| Miniature Screws | --- | For anchoring the dental cement. |

| Surgical Tools | Sterile | Scalpel, forceps, hemostats, etc. |

| Suture Kit | --- | For wound closure. |

Experimental Workflow

Caption: Workflow for intrahypothalamic injection experiments.

Detailed Methodologies

1. Preparation of this compound Solution

-

On the day of the experiment, allow the vial of this compound to equilibrate to room temperature.

-

Reconstitute this compound in sterile 0.9% saline to the desired concentration. Given its solubility of up to 10 mg/ml, a typical starting concentration for neuropeptides is in the range of 1-10 µg/µL.

-

Vortex briefly to ensure complete dissolution.

-

Prepare a vehicle control solution of sterile 0.9% saline.

2. Stereotaxic Surgery for Guide Cannula Implantation

This procedure should be performed under aseptic conditions.

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Place the animal in the stereotaxic frame and ensure the head is level.

-

Incision: Shave the surgical area and sterilize the skin. Make a midline incision on the scalp to expose the skull.

-

Coordinate Identification: Identify Bregma and Lambda. Determine the stereotaxic coordinates for the target hypothalamic nucleus (e.g., Paraventricular Nucleus (PVN), Dorsomedial Hypothalamus (DMH)). These coordinates must be determined from a reliable rat or mouse brain atlas (e.g., Paxinos and Watson).

-

Craniotomy: Drill a small hole in the skull at the determined coordinates.

-

Anchor Screws: Place one or more miniature screws in the skull nearby to anchor the dental cement.

-

Cannula Implantation: Slowly lower the guide cannula to the predetermined dorsal-ventral coordinate.

-

Fixation: Secure the guide cannula to the skull and anchor screws using dental cement.

-

Wound Closure: Suture the scalp incision around the implant.

-

Post-Operative Care: Administer analgesics and allow the animal to recover for 7-10 days. Monitor for signs of infection or distress. Insert a dummy cannula to keep the guide cannula patent.

3. Intrahypothalamic Microinjection Procedure

-

Habituation: Handle the animals daily during the recovery period to acclimate them to the injection procedure.

-

Injection Setup: Gently restrain the animal. Remove the dummy cannula and insert the internal injector, which should extend slightly beyond the tip of the guide cannula into the target nucleus.

-

Infusion: Connect the internal injector to a microinjection pump. Infuse the this compound solution or vehicle at a slow rate (e.g., 100-200 nL/min) to minimize tissue damage and ensure proper diffusion.

-

Diffusion Time: Leave the injector in place for an additional 1-2 minutes after the infusion is complete to allow for diffusion of the compound away from the injector tip.

-

Post-Injection: Slowly withdraw the injector and replace the dummy cannula. Return the animal to its home cage.

4. Histological Verification

-

Carefully remove the brain and post-fix.

-

Section the brain coronally through the region of the cannula implant.

-

Stain the sections (e.g., with Cresyl Violet) to visualize the cannula track and confirm its placement within the target hypothalamic nucleus.

Data Presentation

All quantitative data from experiments utilizing this protocol should be summarized in a clear and structured format.

Table 1: Example of Behavioral Data Summary (Food Intake)

| Treatment Group | N | Dose (µg) | 1-hour Food Intake (g) (Mean ± SEM) | 4-hour Food Intake (g) (Mean ± SEM) | 24-hour Food Intake (g) (Mean ± SEM) |

| Vehicle (Saline) | 10 | 0 | 0.5 ± 0.1 | 2.1 ± 0.3 | 15.2 ± 1.1 |

| This compound | 10 | 1 | 1.8 ± 0.2 | 5.5 ± 0.5 | 20.1 ± 1.5 |

| This compound | 10 | 5 | 3.2 ± 0.4 | 8.9 ± 0.7 | 25.6 ± 1.8** |

| p < 0.05, *p < 0.01 vs. Vehicle |

Table 2: Stereotaxic Coordinates for Common Hypothalamic Nuclei in the Rat (Relative to Bregma)

| Hypothalamic Nucleus | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) from Skull |

| Paraventricular Nucleus (PVN) | -1.8 mm | ±0.4 mm | -7.9 mm |

| Dorsomedial Hypothalamus (DMH) | -3.1 mm | ±0.4 mm | -8.6 mm |

| Ventromedial Hypothalamus (VMH) | -2.8 mm | ±0.5 mm | -9.8 mm |

| Lateral Hypothalamus (LH) | -2.8 mm | ±1.7 mm | -8.5 mm |

| Note: These coordinates are approximate and should be confirmed with a stereotaxic atlas for the specific strain and age of the animals being used. |

References

Application Notes and Protocols for BWX 46 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWX 46 is a potent and highly selective synthetic peptide agonist for the Neuropeptide Y (NPY) Y5 receptor.[1][2] As a crucial tool in studying the physiological and pathological roles of the NPY system, particularly in areas such as appetite regulation, anxiety, and energy homeostasis, proper preparation and handling of this compound solutions are paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound in both in vitro and in vivo research settings.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 172997-92-1 | [1] |

| Molecular Weight | 2597.09 g/mol | [1][2] |

| Molecular Formula | C₁₁₆H₁₈₆N₃₆O₂₈S₂ | |

| Biological Activity | Potent and selective NPY Y5 receptor agonist | |

| Binding Affinity (Ki) | Y5: 0.85 nM, Y1: 42 nM, Y2: 3015 nM, Y4: 245 nM | |

| Solubility | Soluble up to 10 mg/mL in water | |

| Storage (Lyophilized) | Desiccate at -20°C |

Signaling Pathway of NPY Y5 Receptor Activation

Activation of the NPY Y5 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The Y5 receptor is a G-protein coupled receptor (GPCR), primarily coupling to Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can stimulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the activation of the RhoA pathway, which is involved in cytoskeleton remodeling and cell motility.

References

- 1. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Activation of RhoA by Reactive Oxygen Species Requires a Redox-Sensitive Motif | PLOS One [journals.plos.org]

Application Notes and Protocols for Rodent Food Intake Studies